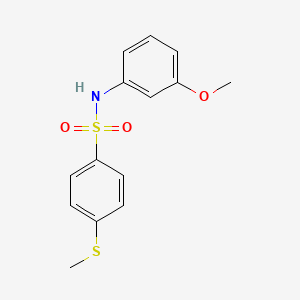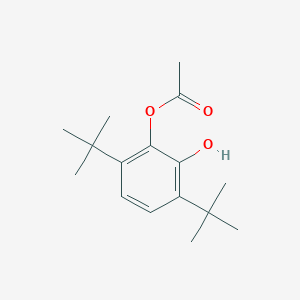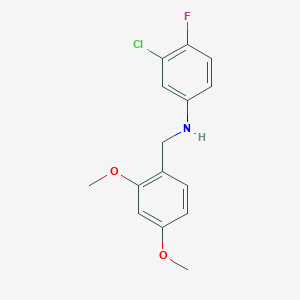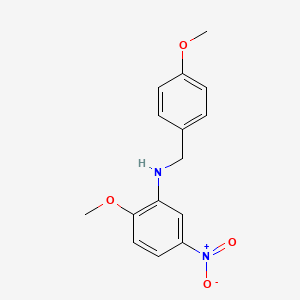![molecular formula C22H22N2O2 B5780577 {1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)
{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. It is commonly referred to as O-DSMT and is known for its potent analgesic effects. O-DSMT is structurally similar to tramadol, a widely used opioid painkiller. However, O-DSMT is not an opioid and does not produce the same adverse side effects associated with opioids.
Mecanismo De Acción
The exact mechanism of action of O-DSMT is not fully understood. However, it is believed to act on the mu-opioid receptors in the brain and spinal cord, similar to opioids. O-DSMT also has an affinity for the serotonin and norepinephrine transporters, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
O-DSMT has been shown to produce a range of biochemical and physiological effects. It has been found to reduce pain sensitivity and increase pain threshold in animal models. O-DSMT has also been shown to produce sedation and respiratory depression, although to a lesser extent than opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using O-DSMT in lab experiments is its potent analgesic effects. It can be used to study the mechanisms of pain and pain management in animal models. However, one limitation is its potential for sedation and respiratory depression, which may affect the results of experiments.
Direcciones Futuras
There are several future directions for research on O-DSMT. One area of interest is its potential as a treatment for opioid addiction. O-DSMT has been found to have a lower potential for abuse and dependence compared to opioids, making it a promising alternative. Additionally, further research is needed to fully understand the mechanism of action of O-DSMT and its potential for pain management.
Métodos De Síntesis
The synthesis of O-DSMT is a complex process that involves several steps. The initial step involves the reaction of 3-(phenylamino)-1-(2-phenylethyl)propan-1-one with piperidine to form {1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone. The resulting compound is then purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
O-DSMT has been the subject of several scientific studies due to its potent analgesic effects. It has been shown to be effective in reducing pain in animal models of acute and chronic pain. Additionally, O-DSMT has been found to have a lower potential for abuse and dependence compared to opioids, making it a promising alternative for pain management.
Propiedades
IUPAC Name |
2-(3-benzoylindol-1-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-21(23-13-7-2-8-14-23)16-24-15-19(18-11-5-6-12-20(18)24)22(26)17-9-3-1-4-10-17/h1,3-6,9-12,15H,2,7-8,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXUWVVBDSAXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(phenylcarbonyl)-1H-indol-1-yl]-1-(piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]benzonitrile](/img/structure/B5780494.png)

![ethyl 4-[(4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5780504.png)


![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)
![1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5780531.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide](/img/structure/B5780560.png)




